molecular formula C21H18ClN3O3S B5085462 N-(3-{N-[(4-chlorophenyl)sulfonyl]ethanehydrazonoyl}phenyl)benzamide

N-(3-{N-[(4-chlorophenyl)sulfonyl]ethanehydrazonoyl}phenyl)benzamide

Cat. No. B5085462
M. Wt: 427.9 g/mol
InChI Key: RQMMLFZPBNEOPR-IWIPYMOSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-{N-[(4-chlorophenyl)sulfonyl]ethanehydrazonoyl}phenyl)benzamide, commonly known as CSEB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the family of sulfonamide derivatives and is known for its ability to inhibit the activity of certain enzymes in the body. In

Mechanism of Action

CSEB is believed to exert its pharmacological effects by inhibiting the activity of enzymes through the formation of a covalent bond with the active site of the enzyme. This leads to a decrease in the activity of the enzyme, which can result in a range of physiological effects depending on the specific enzyme targeted.
Biochemical and Physiological Effects:
The biochemical and physiological effects of CSEB have been investigated in various studies. It has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines. CSEB has also been found to have anti-cancer properties by inducing apoptosis in cancer cells. In addition, CSEB has been shown to have anti-diabetic effects by reducing blood glucose levels.

Advantages and Limitations for Lab Experiments

CSEB has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It also has a high binding affinity for certain enzymes, making it a useful tool for studying enzyme activity. However, CSEB also has some limitations, including its potential toxicity and the need for further investigation into its pharmacokinetics and pharmacodynamics.

Future Directions

There are several future directions for research on CSEB. One area of interest is the development of CSEB-based drugs for the treatment of various diseases, including inflammation, cancer, and diabetes. Further studies are also needed to investigate the pharmacokinetics and pharmacodynamics of CSEB, as well as its potential toxicity and side effects. In addition, the use of CSEB as a tool for studying enzyme activity and inhibition could lead to new insights into the mechanisms of various physiological processes.

Synthesis Methods

The synthesis of CSEB involves the reaction of 4-chlorobenzenesulfonyl chloride with ethylenediamine to form the intermediate compound, which is then reacted with 3-nitrobenzaldehyde to produce the final product, CSEB. The synthesis method has been optimized to achieve high yields and purity of the compound.

Scientific Research Applications

CSEB has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of certain enzymes, such as carbonic anhydrase and acetylcholinesterase, which are involved in various physiological processes. CSEB has also been investigated for its anti-inflammatory, anti-cancer, and anti-diabetic properties.

properties

IUPAC Name

N-[3-[(Z)-N-[(4-chlorophenyl)sulfonylamino]-C-methylcarbonimidoyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN3O3S/c1-15(24-25-29(27,28)20-12-10-18(22)11-13-20)17-8-5-9-19(14-17)23-21(26)16-6-3-2-4-7-16/h2-14,25H,1H3,(H,23,26)/b24-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQMMLFZPBNEOPR-IWIPYMOSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNS(=O)(=O)C1=CC=C(C=C1)Cl)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/NS(=O)(=O)C1=CC=C(C=C1)Cl)/C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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